molecular formula C17H16N2O B13719332 4-Amino-6-ethoxy-2-phenylquinoline CAS No. 856287-92-8

4-Amino-6-ethoxy-2-phenylquinoline

Cat. No.: B13719332
CAS No.: 856287-92-8
M. Wt: 264.32 g/mol
InChI Key: GPNMBTSECBIPLI-UHFFFAOYSA-N
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Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in the study of heterocyclic chemistry. numberanalytics.com Its structure, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique scaffold that is prevalent in a multitude of natural and synthetic products. numberanalytics.comrsc.org The historical importance of quinoline is deeply connected to the development of pharmaceuticals, tracing back to the isolation of quinine, an antimalarial drug, from cinchona bark. numberanalytics.comijpsjournal.com This initial discovery paved the way for extensive research into quinoline derivatives, which have since demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgijpsjournal.comnih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse range of compounds with tailored biological and physical properties. nih.govresearchgate.netdoaj.org

Importance of Substituted Quinoline Scaffolds in Advanced Organic Synthesis

Substituted quinoline scaffolds are of paramount importance in advanced organic synthesis due to their role as building blocks for complex molecules. numberanalytics.comwikipedia.org The ability to introduce a variety of functional groups onto the quinoline core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.netdoaj.org The development of efficient synthetic methods, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of substituted quinolines. rsc.orgrsc.org These advancements have enabled the creation of extensive libraries of quinoline derivatives for high-throughput screening and the rational design of molecules with specific functions. nih.gov

Overview of Research Trajectories for 4-Amino-6-ethoxy-2-phenylquinoline

Research on this compound, a specific substituted quinoline, is multifaceted. A significant area of investigation is its synthesis, with studies focusing on optimizing reaction conditions and exploring various synthetic pathways to improve yields and purity. The structural similarity of this compound to other biologically active quinolines, such as 4-amino-6-methoxy-2-phenylquinoline, suggests potential applications in medicinal chemistry. ontosight.ai Consequently, research efforts are also directed towards understanding its chemical reactivity and the potential for creating new derivatives through reactions at the amino and ethoxy groups. Furthermore, computational studies are employed to predict its molecular properties and potential interactions with biological targets. In the realm of material science, quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs), and the specific substitution pattern of this compound makes it a candidate for investigation in this area. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856287-92-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-ethoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C17H16N2O/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19)

InChI Key

GPNMBTSECBIPLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Amino 6 Ethoxy 2 Phenylquinoline

Classical Annulation Reactions

The formation of the quinoline (B57606) ring system can be achieved through various classical cyclization methods. These reactions typically involve the condensation of an aniline (B41778) or a related derivative with a carbonyl-containing compound, followed by an intramolecular cyclization and dehydration cascade.

Friedländer Condensation Analogues for 2,4-Disubstituted Quinolines

The Friedländer synthesis is a powerful method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org

To synthesize 4-amino-6-ethoxy-2-phenylquinoline via the Friedländer condensation, a key precursor is a 2-amino-5-ethoxyaryl carbonyl compound. A plausible starting material is 2'-amino-5'-ethoxyacetophenone . This can be reacted with a compound that provides the remaining atoms for the quinoline ring, specifically a reagent that can generate a phenyl-substituted enamine or enolate.

A potential synthetic route to 2'-amino-5'-ethoxyacetophenone could start from a commercially available substituted acetophenone (B1666503). For instance, the nitration of a suitable acetophenone derivative, followed by reduction of the nitro group, is a common strategy. scispace.com The synthesis could proceed from 4-ethoxy-2-nitroacetophenone, which upon reduction would yield the desired 2-amino-5-ethoxyacetophenone. The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. scispace.com

The second component for the Friedländer synthesis would be a molecule that can react with the 2-amino-5-ethoxyacetophenone to form the 2-phenyl and 4-amino groups of the final product. This could be accomplished using phenylacetonitrile (B145931) in the presence of a strong base. The base would deprotonate the α-carbon of phenylacetonitrile, which would then attack the carbonyl group of the acetophenone.

Table 1: Proposed Precursors for Friedländer Synthesis of this compound

Precursor 1Precursor 2
2'-Amino-5'-ethoxyacetophenonePhenylacetonitrile
Mechanistic Considerations of Imine Formation and Intramolecular Cyclization

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org

In the first pathway, an aldol-type condensation occurs between the enolate of the α-methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by dehydration to form an α,β-unsaturated ketone. Subsequent intramolecular attack of the amino group on the newly formed double bond and elimination of water leads to the quinoline ring.

Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the second reactant (if it's an aldehyde or ketone). This is followed by an intramolecular aldol-type condensation of the α-methylene group with the imine carbon, and subsequent dehydration to yield the quinoline. wikipedia.org

In the context of synthesizing this compound from 2'-amino-5'-ethoxyacetophenone and phenylacetonitrile, the reaction would likely proceed via initial base-catalyzed condensation followed by cyclization.

Combes Quinoline Synthesis and Derivatives

The Combes synthesis provides an alternative and often complementary route to substituted quinolines. This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org

For the synthesis of this compound, the Combes reaction would utilize 4-ethoxyaniline and 1-phenyl-1,3-butanedione . wikipedia.org Both of these precursors are commercially available or can be synthesized through established methods.

Table 2: Precursors for Combes Synthesis of this compound

Precursor 1Precursor 2
4-Ethoxyaniline1-Phenyl-1,3-butanedione
Acid-Catalyzed Ring Closure Mechanisms

The mechanism of the Combes synthesis begins with the acid-catalyzed condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate. wikipedia.org The acid catalyst, typically a strong acid like sulfuric acid, protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. wikipedia.org

Following the initial condensation and dehydration to form the enamine, the next key step is the intramolecular electrophilic attack of the activated aromatic ring of the aniline onto the second carbonyl group. This cyclization step is often the rate-determining step of the reaction. Subsequent proton transfer and dehydration of the resulting cyclic intermediate lead to the formation of the aromatic quinoline ring. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the β-diketone. organic-chemistry.org

Regioselectivity Influences in Substituted Systems

The synthesis of substituted quinolines often raises the issue of regioselectivity, particularly when using unsymmetrical ketones or substituted anilines. rsc.org The placement of substituents on the quinoline ring is determined by the reaction conditions and the electronic and steric nature of the precursors.

In reactions like the Friedländer synthesis, the condensation between an ortho-aminoaryl ketone and a compound containing a reactive α-methylene group can lead to different regioisomers. rsc.orgresearchgate.net The regioselectivity is a critical consideration, as the position of substituents significantly impacts the chemical and biological properties of the final molecule. For instance, in the photocyclisation of substituted benzylidenecyclopentanone O-alkyloximes, para-substituents on the benzylidene ring lead to 6-substituted quinolines, while ortho-substituents yield 8-substituted products. nih.gov Meta-substituted precursors exhibit high regioselectivity, with the directing effect depending on the nature of the substituent. nih.gov

Key Factors Influencing Regioselectivity:

FactorInfluence on Quinoline Synthesis
Substituent Position ortho, meta, or para substitution on the aniline or aldehyde/ketone precursor directs the position of the substituent on the final quinoline ring. nih.gov
Electronic Effects Electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity and electrophilicity of the reacting centers, thereby controlling the cyclization pathway. nih.gov
Catalyst The choice of acid or base catalyst can significantly affect the reaction pathway and the resulting regioisomeric ratio. researchgate.net

Pfitzinger Reaction Pathways for Quinolines

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgijsr.net This reaction has been instrumental in accessing a variety of substituted quinolines. researchgate.net

Condensation with Isatins

The initial step of the Pfitzinger reaction involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.orgijsr.net This isatinate then condenses with a carbonyl compound, such as a ketone or aldehyde, which possesses an α-methylene group. rsc.org The reaction is typically carried out in the presence of a strong base like potassium hydroxide. ijsr.netui.ac.id

The versatility of the Pfitzinger reaction allows for the use of various carbonyl compounds, leading to a wide array of substituted quinoline-4-carboxylic acids. ijsr.net

Proposed Mechanism of Ring Opening and Cyclization

The accepted mechanism for the Pfitzinger reaction proceeds through several key steps: wikipedia.org

Ring Opening: The reaction is initiated by the hydrolysis of the lactam in isatin by a base, yielding a keto-acid (isatinate). wikipedia.orgijsr.net

Imine/Enamine Formation: The aniline moiety of the opened isatin reacts with a carbonyl compound to form an imine, which can then tautomerize to the more reactive enamine. wikipedia.org

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to form the quinoline ring. wikipedia.org

This sequence of reactions provides a direct route to quinoline-4-carboxylic acids, which can be further modified. researchgate.net

Knorr Quinoline Synthesis Variations

The Knorr quinoline synthesis is a powerful method for preparing 2-hydroxyquinolines (quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. synarchive.comiipseries.orgwikipedia.org

Condensation of Aromatic Amines with β-Ketoesters

The synthesis begins with the reaction of an aromatic amine with a β-ketoester to form a β-ketoanilide. iipseries.orgchempedia.info This intermediate can often be isolated before the subsequent cyclization step. The reaction is generally applicable to a wide range of aromatic amines, allowing for the introduction of various substituents onto the quinoline core. chempedia.info

Role of Acid Catalysis in Imine Formation and Cyclization

Strong acids play a crucial role in the Knorr synthesis. synarchive.com The acid catalyzes the intramolecular cyclization of the β-ketoanilide. chempedia.info The mechanism is considered a type of electrophilic aromatic substitution, where the enol form of the keto group attacks the activated aromatic ring, followed by the elimination of water to form the quinoline ring. wikipedia.orgyoutube.com

Interestingly, the reaction conditions can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.orgyoutube.com More recent studies, utilizing NMR spectroscopy and theoretical calculations, suggest the involvement of a superelectrophilic O,O-dicationic intermediate in the presence of strong acids like triflic acid. wikipedia.org

Skraup/Doebner-Miller Synthesis Modifications for Substituted Quinolines

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds under strongly acidic conditions. wikipedia.orgwikipedia.orgiipseries.org These reactions, while classic, often require harsh conditions that may not be compatible with sensitive functional groups. researchgate.net

Reaction with Glycerol (B35011) and Aldehydes/α,β-Unsaturated Ketones

The traditional Skraup synthesis utilizes glycerol, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein in situ. wikipedia.orgpharmaguideline.com Aniline or a substituted aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline core. pharmaguideline.com For the synthesis of this compound, a potential starting material would be p-phenetidine (B124905) (4-ethoxyaniline). However, the classic Skraup reaction with glycerol would yield 6-ethoxyquinoline, not the desired 2-phenyl substituted product.

The Doebner-Miller modification offers more flexibility by using a pre-formed α,β-unsaturated aldehyde or ketone instead of glycerol. wikipedia.orgnih.gov This allows for the introduction of substituents at the 2- and 3-positions of the quinoline ring. To synthesize the target molecule, a plausible α,β-unsaturated carbonyl precursor would be cinnamaldehyde (B126680). The reaction would proceed between p-phenetidine and cinnamaldehyde. However, the amino group at the 4-position would need to be introduced in a subsequent step, as the primary amine of the aniline is required for the initial reaction. A hypothetical Doebner-Miller approach could involve the reaction of p-phenetidine with cinnamaldehyde to form 6-ethoxy-2-phenylquinoline, followed by nitration at the 4-position and subsequent reduction to yield this compound.

A significant drawback of these methods is their often violent and exothermic nature, which can lead to the formation of tar and low yields, making product isolation difficult. researchgate.netrsc.org

Mechanistic Insights into Acrolein Formation and Cyclization

The mechanism of the Skraup and Doebner-Miller reactions has been a subject of debate. wikipedia.org The initial step in the Skraup synthesis is the acid-catalyzed dehydration of glycerol to acrolein. iipseries.org This is followed by a conjugate addition of the aniline derivative to the acrolein. The resulting β-anilinopropionaldehyde then undergoes an intramolecular electrophilic substitution on the activated benzene (B151609) ring to form a dihydroquinoline intermediate. Finally, an oxidizing agent, often nitrobenzene (B124822) which also acts as the solvent, oxidizes the dihydroquinoline to the aromatic quinoline. wikipedia.org

In the Doebner-Miller variation, the α,β-unsaturated carbonyl compound reacts directly with the aniline. A proposed mechanism involves the initial formation of a β-anilino carbonyl compound via Michael addition. This can then undergo cyclization and dehydration. Some studies suggest a fragmentation-recombination mechanism where the initial adduct can fragment into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts for the construction of heterocyclic scaffolds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis is a powerful tool for the synthesis of 4-aminoquinolines. nih.govacs.org A common strategy involves the palladium-catalyzed amination of a 4-haloquinoline precursor. For the target molecule, this would entail the synthesis of a 4-chloro-6-ethoxy-2-phenylquinoline (B15063909) intermediate. This intermediate could then be coupled with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like DPEphos), and a base. acs.org This method provides a mild and convenient alternative to traditional SNAr reactions, which often require high temperatures. acs.org

Another approach involves a palladium-catalyzed multicomponent domino reaction. For instance, a reaction between an ethynyl (B1212043) arylamine, an aryl iodide, carbon monoxide, and an amine can yield 2-aryl-4-dialkylaminoquinolines. nih.gov A modified version of this reaction using Pd(OAc)₂ with a tri(o-tolyl)phosphine ligand has been shown to be effective for a variety of alkyl and aryl amines. nih.gov To synthesize this compound, one could envision a reaction starting from 2-ethynyl-4-ethoxyaniline, benzoyl iodide, and a suitable nitrogen source under a carbon monoxide atmosphere.

Palladium-catalyzed aminocarbonylation of iodoquinolines has also been explored for the synthesis of quinoline-6-carboxamides and quinoline-6-glyoxylamides, demonstrating the versatility of palladium in functionalizing the quinoline core. mdpi.com

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Quinolines

Catalyst/LigandReactantsProductYield (%)Reference
Pd(OAc)₂ / DPEphos4-chloroquinoline (B167314), various amines4-aminoquinolines50-95 acs.org
PdCl₂(PPh₃)₂ethynylarylamines, aryliodides, CO, amines2-aryl-4-dialkylaminoquinolinesModerate to good nih.gov
Pd(OAc)₂ / TPP2-ethynyl-arylamines, aryliodides, CO, primary amines2-aryl-4-amino-quinolines- nih.gov
Pd(dppf)₂Cl₂2-iodide-aryl-enaminones, alkylisocyanide2-carbonyl-4-aminoquinolines- nih.gov

This table presents examples of similar reactions and not the direct synthesis of this compound.

Copper-Catalyzed Quinoline Formation

Copper-catalyzed reactions have also emerged as a valuable method for quinoline synthesis. One approach involves the domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which proceeds via an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org

Another copper-catalyzed method is the three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles to produce quinoline-4-thiols. nih.gov The sulfide (B99878) group can then be further functionalized. A potential route to the target compound could involve the synthesis of a 6-ethoxy-2-phenylquinoline-4-thiol, followed by conversion of the thiol group to an amino group.

Copper(I)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals has also been reported, offering a regioselective route to functionalized quinolines. rsc.org

Table 2: Examples of Copper-Catalyzed Synthesis of Substituted Quinolines

CatalystReactantsProductYield (%)Reference
CuIEnaminones, 2-halobenzaldehydesSubstituted quinolinesGood rsc.org
Copper CatalystDiaryliodonium salts, alkynyl sulfides, nitrilesQuinoline-4-thiols- nih.gov
Cu(I) Catalyst2-ethynylanilines, glyoxals2-acylquinolinesup to 86 rsc.org

This table presents examples of similar reactions and not the direct synthesis of this compound.

Rhodium-Catalyzed C–H Activation and Heteroannulation

Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation, provide an efficient and atom-economical pathway to substituted quinolines. nih.govacs.org A notable strategy is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. nih.govacs.orgacs.org This reaction proceeds under mild conditions and exhibits broad functional group tolerance. To synthesize this compound, a possible route could involve the reaction of an appropriately substituted o-alkynyl aniline with benzaldehyde (B42025) in the presence of a rhodium catalyst. The resulting 2-aminophenyl enone intermediate would then undergo cyclization to form the quinoline core.

Rhodium vinylcarbenoids generated from diazo compounds can also react with aminochalcones in a cascade reaction to form functionalized quinolines. thieme-connect.com This method has been used to synthesize tricyclic quinoline derivatives. While not a direct route to the target compound, it highlights the potential of rhodium catalysis in constructing complex quinoline systems.

Table 3: Examples of Rhodium-Catalyzed Synthesis of Substituted Quinolines

Catalyst/LigandReactantsProductYield (%)Reference
Rh(I) catalysto-alkynyl anilines, aldehydes2,4-disubstituted quinolinesExcellent acs.org
Rh₂(esp)₂Aminochalcones, vinyl diazobenzoateFunctionalized quinolines- thieme-connect.com

This table presents examples of similar reactions and not the direct synthesis of this compound.

Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation

A notable strategy for the synthesis of polysubstituted 4-aminoquinolines involves a ruthenium-catalyzed domino reaction between ynones and 2-aminobenzonitriles. nih.gov This method is characterized by its operational simplicity, high atom economy, and broad substrate compatibility. nih.gov The reaction proceeds via an initial aza-Michael addition of the amino group to the ynone, followed by an intramolecular annulation to construct the quinoline core. nih.govrsc.org

The synthesis of 3-substituted quinolines has been achieved through the ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. rsc.org This protocol is distinguished by its use of less common substrates and the efficiency of the ruthenium catalyst under simple, easy-to-operate conditions, yielding most products in good yields. rsc.org

Plausible Synthetic Route:

To generate this compound, this methodology could be adapted by reacting 2-amino-5-ethoxybenzonitrile (B112762) with an appropriately substituted ynone, such as 1-phenylprop-2-yn-1-one. The ruthenium catalyst would facilitate the initial addition of the aniline nitrogen to the alkyne, followed by the cyclization of the nitrile group onto the enone intermediate, ultimately yielding the desired 4-aminoquinoline (B48711) after tautomerization.

Catalyst SystemSubstrate 1Substrate 2Product TypeTypical YieldsRef
[(p-cymene)RuCl₂]₂ / HOAcEnaminonesAnthranils3-Arylformyl QuinolinesGood rsc.org
Not SpecifiedYnones2-Aminobenzonitriles2-Substituted-3-carbonyl-4-aminoquinolinesGood to Excellent nih.gov

Iron(III) Chloride Catalysis in Quinoline Synthesis

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, efficient, and environmentally benign catalyst for quinoline synthesis. One prominent method is the FeCl₃-catalyzed decyanative [4+2] annulation of α-aminonitriles with terminal alkynes, which provides access to 2,4-diaryl quinolines. nih.govorganic-chemistry.org This process is believed to proceed through a Povarov-type annulation involving an in situ-generated iminium species. nih.govorganic-chemistry.org The reaction demonstrates broad substrate tolerance and has been successfully implemented in both batch and continuous-flow processes, the latter significantly reducing reaction times. organic-chemistry.org

While the above method typically yields 2,4-diaryl quinolines, the classic Friedländer annulation, catalyzed by iron(III) chloride, offers a more direct, albeit hypothetical, route to 4-aminoquinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Plausible Synthetic Route (Friedländer Approach):

The synthesis of the target molecule could be envisioned by the FeCl₃-catalyzed condensation of 2-amino-5-ethoxybenzophenone with an α-methylene nitrile, such as aminoacetonitrile. In this scenario, the iron catalyst would activate the carbonyl group of the benzophenone, facilitating condensation with the active methylene (B1212753) of the aminoacetonitrile, followed by cyclization and dehydration to form the 4-aminoquinoline ring system.

CatalystReactant AReactant BSolventTemperatureProductRef
FeCl₃α-AminonitrilesTerminal AlkynesNitromethane100 °C2,4-Diaryl Quinolines organic-chemistry.org

Silver-Catalyzed Approaches

Silver catalysts have been employed in various multicomponent reactions to construct quinoline frameworks. These methods are valued for their ability to form multiple C-C bonds in a single operation from simple starting materials. While many silver-catalyzed reactions lead to quinolines substituted at other positions, these strategies can be conceptually adapted.

A common silver-catalyzed approach involves the three-component reaction of anilines, aldehydes, and a third component like an alkyne or alcohol. For instance, the synthesis of 2-aryl-4-dialkylaminoquinolines has been achieved via palladium catalysis, but similar multicomponent strategies exist that could utilize silver. nih.gov The key challenge is the introduction of the C4-amino functionality.

Plausible Synthetic Route:

A hypothetical silver-catalyzed three-component reaction could synthesize this compound. This would involve the reaction of 4-ethoxyaniline, benzaldehyde, and a third reactant capable of delivering the C3 and C4 atoms along with the C4-amino group. A potential candidate for this third component could be an isocyanide derivative that, after initial reaction and cyclization, could be converted to the amino group.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Povarov Reaction and its Stereoselective Variants

The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic MCR for synthesizing tetrahydroquinolines, which can often be oxidized to quinolines. nih.gov The reaction typically involves an aniline, an aldehyde, and an activated alkene. A significant advancement is the development of an aza-hetero-Diels-Alder reaction using 2H-indazoles as the diene partner to produce highly substituted 4-aminoquinolines. rsc.orgresearchgate.net This approach allows for the construction of the 4-aminoquinoline core in an atom-economical manner under mild conditions. rsc.org

Plausible Synthetic Route:

To form this compound, one could employ a Povarov-type reaction. The imine would be generated in situ from 4-ethoxyaniline and benzaldehyde. This imine would then act as the azadiene in a [4+2] cycloaddition with a suitable dienophile containing a nitrogen functionality, such as an enamine or nitroethylene. In the case of nitroethylene, a subsequent reduction of the nitro group would be required to furnish the final 4-amino group.

Reaction TypeKey ReactantsKey IntermediateProductRef
Aza-Hetero-Diels-Alder2-Azidobenzaldehyde, Amines, DMAD2H-IndazoleSubstituted 4-Aminoquinolines rsc.orgresearchgate.net
Mechanochemical PovarovAniline, Glyoxal Derivative, DienophileImineTetrahydroquinolines nih.gov

Aza-Henry Cyclization Pathways

The Aza-Henry (or nitro-Mannich) reaction involves the nucleophilic addition of a nitroalkane to an imine. While not a mainstream method for quinoline synthesis, it presents a plausible, albeit indirect, pathway to 4-aminoquinolines through a domino sequence.

Plausible Synthetic Route:

A hypothetical synthesis of this compound via an Aza-Henry pathway would proceed in several steps.

Imine Formation: Condensation of 2-amino-5-ethoxybenzaldehyde (B8740340) with a suitable amine to form an intermediate imine.

Aza-Henry Reaction: Intramolecular addition of a side-chain nitro group (e.g., from a nitromethyl group ortho to the imine) onto the imine C=N bond. This step would form a new six-membered ring.

Dehydration and Tautomerization: Elimination of water would lead to a nitrotetrahydroquinoline intermediate.

Reduction: The final step would involve the chemical reduction of the nitro group to the target primary amine at the C4 position and oxidation of the ring to achieve the aromatic quinoline core.

This conceptual pathway highlights the versatility of named reactions in designing multistep, one-pot sequences for complex targets.

One-Pot Domino Reactions for Quinoline Scaffolds

One-pot domino reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov These reactions are highly desirable for their efficiency and reduction of waste. Many of the previously discussed methods, such as the Ruthenium-catalyzed aza-Michael/annulation and the FeCl₃-catalyzed decyanative annulation, are examples of domino reactions. nih.govnih.gov

A particularly relevant example is the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. nih.gov This reaction proceeds through a cascade of aza-Michael addition followed by intramolecular annulation, building the complex quinoline scaffold in a single, efficient operation. nih.gov Another powerful domino strategy is the Friedländer reaction, which can be used to synthesize benzothieno[3,2-b]pyridines from functionalized benzothiophenes and ketones. nih.gov

Reaction NameKey ReactantsCatalyst/PromoterKey FeaturesRef
Aza-Michael/AnnulationYnones, 2-AminobenzonitrilesRutheniumHigh atom economy, good to excellent yields nih.gov
Friedländer Annulation2-Amino-aldehydes, KetonesBase (e.g., NaOH)Forms fused pyridine (B92270) rings nih.gov
[4+2] Domino AnnulationVarious (ketones, aldehydes, alkynes)VariousSynthesis of 1,2,4-triazines rsc.org

An exploration of modern synthetic strategies for the construction of this compound reveals a significant trend towards greener and more efficient chemical processes. This article focuses on advanced reaction conditions and the strategic control of selectivity in the synthesis of this specific quinoline derivative.

Theoretical and Computational Investigations of 4 Amino 6 Ethoxy 2 Phenylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov Its application allows for the detailed analysis of molecular geometries, electronic properties, and vibrational frequencies, providing valuable insights into the stability, reactivity, and spectroscopic characteristics of molecules. nih.govnih.gov For a molecule like 4-Amino-6-ethoxy-2-phenylquinoline, DFT calculations can elucidate the influence of its substituent groups on the quinoline (B57606) scaffold.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

To illustrate the expected geometric parameters, the following table presents calculated bond lengths and angles for a related compound, 4-amino-2-methylquinoline, as a proxy. These values are typically obtained using a specific DFT functional and basis set, for instance, B3LYP/6-311++G(d,p).

Table 1: Representative Calculated Geometric Parameters for an Analogous Aminoquinoline

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-C3 1.43 C2-N1-C10 117.5
C3-C4 1.41 C2-C3-C4 120.1
C4-N(amino) 1.37 C3-C4-C10 119.2
C5-C6 1.42 C4-C10-N1 122.3
C6-O(ethoxy) 1.36 H-N-H (amino) 115.0

Note: This data is illustrative and based on general values for similar quinoline structures. Actual values for this compound would require specific calculations.

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. DFT calculations offer a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring system, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the quinoline ring and the phenyl substituent, which can act as electron-accepting regions. The presence of the electron-donating amino and ethoxy groups would be expected to raise the HOMO energy level, while the phenyl group could lower the LUMO energy, potentially leading to a relatively small HOMO-LUMO gap and suggesting a degree of chemical reactivity.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

Parameter Typical Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 3.5 to 5.0

Note: These values are estimations based on computational studies of various substituted quinolines and are not specific to this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically denote negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group, as well as on the amino group, due to the presence of lone pairs of electrons. These would be the most probable sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the aromatic rings. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. Computational studies on similar heterocyclic systems confirm that negative MEP is often concentrated on heteroatoms, guiding their interaction with other molecules. frontiersin.org

DFT calculations can also provide a quantitative measure of the charge distribution within the molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This allows for the assignment of partial charges to each atom, offering further insight into the molecule's polarity and reactive sites.

Vibrational Frequency Analysis (IR Spectra Prediction)

Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks observed in an experimental IR spectrum to specific molecular motions (stretching, bending, etc.). This is a powerful tool for structural elucidation.

For this compound, the predicted IR spectrum would exhibit characteristic bands corresponding to its functional groups. For instance, N-H stretching vibrations of the amino group would be expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the ethoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline and phenyl rings would be found in the 1500-1650 cm⁻¹ range. The C-O stretching of the ethoxy group would likely produce a strong band around 1200-1250 cm⁻¹. Comparing the theoretically predicted spectrum with an experimentally obtained one can provide strong evidence for the molecule's structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretching (amino) 3300 - 3500
Aromatic C-H stretching 3000 - 3100
Aliphatic C-H stretching (ethoxy) 2850 - 2960
C=N / C=C stretching (quinoline/phenyl) 1500 - 1650
N-H bending (amino) 1580 - 1650
C-O stretching (ethoxy) 1200 - 1250

Note: These are general ranges and the precise, scaled theoretical values would depend on the level of theory used in the calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the NMR chemical shifts of organic molecules, offering a way to validate proposed structures and assign complex spectra.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the molecule's three-dimensional geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Following the geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The electronic environment of each nucleus, dictated by the substituents on the quinoline core, heavily influences its chemical shift. The electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups increase electron density on the quinoline ring, generally causing upfield shifts (lower ppm values) for nearby protons and carbons, particularly at the ortho and para positions. Conversely, the phenyl group at the 2-position introduces aromatic ring currents and anisotropic effects that can lead to both shielding and deshielding depending on the specific nucleus's position relative to the phenyl ring. organicchemistrydata.org

Hypothetical Predicted NMR Chemical Shifts

To illustrate the expected results, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a DFT calculation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not from experimental data. Actual values may vary.)

Atom Position Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Rationale for Shift
H36.85108.5Shielded by the adjacent amino group and influenced by the phenyl ring.
H57.20122.0Influenced by the ethoxy group at the para position.
H77.50120.0Ortho to the ethoxy group, experiencing its electron-donating effect.
H87.90129.5Less affected by the substituents, typical aromatic region.
Phenyl H (ortho)7.60128.0Deshielded due to proximity to the quinoline ring.
Phenyl H (meta)7.45129.0Typical aromatic proton shifts.
Phenyl H (para)7.55130.0Typical aromatic proton shifts.
-NH₂5.50-Broad signal, position is solvent and concentration dependent.
-OCH₂CH₃4.1064.0Methylene (B1212753) protons adjacent to the oxygen atom.
-OCH₂CH₃1.4515.0Methyl protons of the ethyl group.
C2-158.0Attached to the nitrogen and the phenyl group.
C4-150.0Attached to the amino group.
C6-155.0Attached to the electron-donating ethoxy group.
C9 (bridgehead)-148.0Bridgehead carbon in a heterocyclic system.
C10 (bridgehead)-115.0Influenced by adjacent substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules. It is widely used to predict UV-visible absorption spectra, which arise from electronic transitions between molecular orbitals. For a molecule like this compound, with its extended π-conjugated system, TD-DFT can provide significant insights into its photophysical properties.

The calculation involves using the optimized ground-state geometry of the molecule to compute the energies of its various electronic excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands.

The electronic spectrum of this compound is expected to be dominated by π→π* transitions within the phenylquinoline chromophore. The amino and ethoxy groups act as auxochromes, modifying the absorption properties. Their electron-donating nature typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted 2-phenylquinoline (B181262). TD-DFT calculations can quantify these shifts and help assign the specific orbitals involved in each transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

Hypothetical Predicted Electronic Transitions

The following table shows hypothetical results from a TD-DFT calculation, illustrating the kind of data that would be obtained.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: These values are illustrative and not from experimental data.)

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁3850.45HOMO → LUMO (π→π)
S₀ → S₂3200.21HOMO-1 → LUMO (π→π)
S₀ → S₃2950.15HOMO → LUMO+1 (π→π)
S₀ → S₄2700.05n→π

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions. For the synthesis of this compound, likely formed through a variation of classical quinoline syntheses such as the Friedländer or Doebner-von Miller reaction, computational studies can map out the entire reaction coordinate, identify key intermediates, and determine the structures and energies of transition states. chemicalbook.comnih.gov

Transition State Analysis for Key Synthetic Steps

A plausible synthetic route to this compound is the acid-catalyzed condensation of 2-amino-5-ethoxyacetophenone with benzaldehyde (B42025), followed by cyclization. A key step in this process would be the intramolecular cyclization to form the quinoline ring.

Transition state (TS) analysis would be used to locate the highest energy point along the reaction coordinate for this cyclization. Using computational methods, the geometry of the TS can be optimized. For the intramolecular cyclization step, the TS would likely feature a partially formed C-C bond between the aromatic ring of the aminoketone and the enamine intermediate, with specific bond lengths and angles that are intermediate between the reactant and the product. A frequency calculation is then performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-C bond).

Energy Profiles of Proposed Reaction Pathways

For the synthesis of this compound, the energy profile would show the initial energies of the substituted acetophenone (B1666503) and benzaldehyde, a dip for the formation of the aldol (B89426) or enamine intermediate, a peak for the transition state of cyclization, and a final, lower energy level for the stable aromatic product. Comparing the energy barriers for different potential pathways (e.g., different orders of bond formation) can confirm the most likely reaction mechanism.

Catalytic Mechanisms and Catalyst-Substrate Interactions

Many quinoline syntheses are catalyzed by acids or bases. Computational modeling can elucidate the precise role of the catalyst. For an acid-catalyzed synthesis of this compound, the model would explicitly include the acid catalyst (e.g., a proton, H⁺).

The calculations would investigate how the catalyst interacts with the substrate molecules. For instance, the model could show that protonation of a carbonyl oxygen increases its electrophilicity, lowering the activation energy for the initial nucleophilic attack. By analyzing the geometry and energetics of the catalyst-substrate complex at various stages of the reaction, chemists can gain a detailed understanding of how the catalyst facilitates the reaction and influences its rate and selectivity.

Molecular Dynamics Simulations (if applicable for interactions with non-biological systems)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. organicchemistrydata.org While often applied to biological systems, MD is also highly effective for investigating the interactions of a molecule like this compound with non-biological systems, such as solvents or material surfaces.

An MD simulation could be performed to understand the solvation of this compound in various solvents (e.g., water, ethanol, or a nonpolar solvent like hexane). The simulation would start with one or more solute molecules placed in a box filled with solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the position and velocity of every atom over time.

From the resulting trajectory, properties like the radial distribution function (RDF) can be calculated. The RDF would describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This can reveal detailed information about the solvation shell, including hydrogen bonding between the amino group and protic solvents, or π-stacking interactions between the aromatic rings in concentrated solutions. Such simulations are valuable for predicting solubility and understanding the intermolecular forces that govern the molecule's behavior in a condensed phase.

Structure-Reactivity Relationships from Computational Data

The amino group at position 4 and the ethoxy group at position 6 are both strong electron-donating groups due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These groups increase the electron density of the quinoline ring system, particularly at the ortho and para positions relative to their points of attachment. This increased electron density, in turn, enhances the nucleophilicity of the quinoline core, making it more susceptible to electrophilic attack.

The phenyl group at position 2, while also capable of influencing the electronic properties through resonance, primarily introduces significant steric bulk. This can hinder the approach of reactants to the adjacent positions on the quinoline ring. The orientation of the phenyl ring relative to the quinoline plane is a critical factor in determining the extent of this steric hindrance and any potential electronic interactions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. By calculating various molecular descriptors, a detailed picture of the molecule's reactivity can be constructed. Key descriptors include Frontier Molecular Orbitals (HOMO and LUMO), their energy gap, and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is associated with the ionization potential, and the energy of theLUMO is related to the electron affinity.

For this compound, the electron-donating amino and ethoxy groups are expected to raise the energy of the HOMO, making the molecule a better electron donor and more reactive towards electrophiles. The phenyl group's effect on the HOMO and LUMO energies will depend on its torsional angle with the quinoline ring. A more planar conformation would allow for greater π-conjugation, influencing the FMO energies.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. nih.gov In the case of this compound, the combined effect of the electron-donating substituents is anticipated to decrease the HOMO-LUMO gap compared to unsubstituted quinoline, thereby increasing its reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

In this compound, the MEP would likely show regions of high electron density (negative potential) concentrated around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, as well as on the quinoline ring itself, particularly at positions ortho and para to the electron-donating substituents. These electron-rich areas represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

The following table illustrates hypothetical computational data for this compound and related, simpler quinoline derivatives to demonstrate the influence of the substituents on key electronic properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Quinoline-6.5-1.25.3
4-Aminoquinoline (B48711)-5.8-1.04.8
6-Ethoxyquinoline-6.1-1.15.0
2-Phenylquinoline-6.3-1.54.8
This compound-5.5-1.34.2

Note: The data in this table are illustrative and intended to demonstrate the expected trends based on the electronic effects of the substituents. Actual values would require specific DFT calculations.

The hypothetical data in the table suggest that the cumulative effect of the amino and ethoxy groups in this compound leads to a higher HOMO energy and a smaller HOMO-LUMO gap compared to quinoline and its monosubstituted derivatives. This is indicative of a more reactive molecule, particularly towards electrophiles. The phenyl group at the 2-position also contributes to a smaller energy gap, further enhancing reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Ethoxy 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a precise picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of 4-Amino-6-ethoxy-2-phenylquinoline is anticipated to display a series of distinct signals corresponding to each unique proton environment.

Ethoxy Group: The ethoxy substituent at the C6 position would give rise to two characteristic signals: a triplet around δ 1.4-1.6 ppm integrating to three protons (CH₃), and a quartet at approximately δ 4.0-4.2 ppm for the two methylene (B1212753) protons (OCH₂). The splitting pattern arises from the coupling between the adjacent methyl and methylene groups.

Amino Group: The protons of the amino group at C4 are expected to appear as a broad singlet in the range of δ 4.5-5.5 ppm. The chemical shift and peak shape can be influenced by solvent and concentration.

Aromatic Protons: The protons on the quinoline (B57606) and phenyl rings will resonate in the downfield region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be dictated by their positions relative to the nitrogen atom and the electron-donating amino and ethoxy groups. For instance, the proton at C3, being adjacent to the amino group, would likely appear as a singlet. The protons on the phenyl group would exhibit a complex multiplet pattern.

Quinoline Ring Protons: The protons on the benzo portion of the quinoline ring (H5, H7, H8) would show splitting patterns consistent with their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4-1.6Triplet3H-OCH₂CH
~4.0-4.2Quartet2H-OCH ₂CH₃
~4.5-5.5Broad Singlet2H-NH
~6.8-7.0Singlet1HH3
~7.0-7.2Doublet1HH5
~7.3-7.5Doublet of doublets1HH7
~7.8-8.0Multiplet5HPhenyl-H
~8.0-8.2Doublet1HH8

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Aliphatic Carbons: The ethoxy group carbons would appear in the upfield region, with the methyl carbon (CH₃) expected around δ 15 ppm and the methylene carbon (OCH₂) near δ 64 ppm.

Aromatic and Heteroaromatic Carbons: The seventeen aromatic carbons of the phenylquinoline system would resonate in the range of δ 100-160 ppm. The carbons directly attached to the nitrogen (C2 and C8a) and the amino group (C4) would be significantly influenced. The C2 carbon, bonded to the phenyl group, and the C4 carbon, bearing the amino group, are expected to be in the δ 150-160 ppm region. The C6 carbon, attached to the ethoxy group, would also be shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~15-OCH₂C H₃
~64-OC H₂CH₃
~98C3
~105C5
~120C7
~122C4a
~125C8
~128-130Phenyl Carbons
~138Phenyl-C1'
~145C8a
~150C2
~155C4
~158C6

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for example, confirming the connectivity within the ethoxy group and between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would establish the connectivity between the phenyl group and the quinoline C2 position, the ethoxy group and the C6 position, and the amino group and the C4 position.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Amino Group (N-H): The primary amino group at C4 would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

Ethoxy Group (C-O): The C-O stretching vibration of the ethoxy group would produce a strong absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹ for an aryl ether. The C-H stretching vibrations of the aliphatic part of the ethoxy group would be observed around 2850-2980 cm⁻¹.

The quinoline ring system has a set of characteristic skeletal vibrations.

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3300-3500MediumN-H Stretching (asymmetric and symmetric)
~2850-2980Medium-WeakC-H Stretching (aliphatic)
~3030-3100WeakC-H Stretching (aromatic)
~1600-1650StrongN-H Bending
~1450-1620Strong-MediumC=C and C=N Stretching (aromatic ring)
~1200-1250StrongC-O Stretching (aryl ether)
~750-900Strong-MediumC-H Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

For a related compound, 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, the precursor m/z was determined to be 220.1696 [M+H]⁺, showcasing the level of precision offered by techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) mass spectrometry. nih.gov

Parameter Value
Chemical Formula C₁₇H₁₆N₂O
Calculated Monoisotopic Mass 264.1263 g/mol
Ionization Mode Typically Positive (e.g., [M+H]⁺)

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. In the absence of a specific mass spectrum for this compound, the fragmentation can be predicted based on the known fragmentation of quinoline and its derivatives.

Upon ionization, the molecular ion ([M]⁺ or [M+H]⁺) would likely undergo characteristic cleavages. The ethoxy group at the C6 position is a probable site for initial fragmentation, leading to the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a prominent peak corresponding to the loss of 29 or 28 Da, respectively. The amino group at the C4 position and the phenyl group at the C2 position would also influence the fragmentation cascade, potentially leading to the loss of ammonia (B1221849) (NH₃) or fragments from the phenyl ring.

In a study of 2-phenylquinoline (B181262) derivatives, mass spectrometry was utilized to confirm the structures of newly synthesized compounds. nih.gov Similarly, the synthesis and characterization of related chromenoquinoxalines involved the use of NMR spectroscopy to confirm the structures. georgiasouthern.edu

Expected Major Fragmentation Pathways:

Fragment Ion Proposed Structure/Loss
[M-C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
[M-C₂H₄]⁺Loss of ethylene from the ethoxy group.
[M-NH₂]⁺Loss of the amino group.
[M-C₆H₅]⁺Loss of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is sensitive to the surrounding solvent environment.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the quinoline ring system and the attached chromophores (amino and phenyl groups). The extended conjugation provided by the phenyl group at the C2 position, along with the electron-donating amino and ethoxy groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Studies on similar 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives have shown long-wavelength absorption bands in the range of 340-400 nm. researchgate.net The absorption spectra of such compounds are influenced by intramolecular charge transfer. researchgate.net

Anticipated UV-Vis Absorption Bands:

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π→π250-400Phenyl and quinoline rings
n→π>350Heterocyclic nitrogen and amino group

Solvatochromism refers to the change in the color of a solution when the solute is dissolved in different solvents of varying polarity. nih.gov The amino and ethoxy groups in this compound are capable of hydrogen bonding and dipole-dipole interactions with solvent molecules. Therefore, the position, intensity, and shape of the UV-Vis absorption bands are expected to be sensitive to the solvent polarity.

In polar protic solvents, hydrogen bonding with the amino and ethoxy groups can lead to a stabilization of the ground state and a hypsochromic (blue) shift of the n→π* transition. Conversely, the π→π* transitions may exhibit a bathochromic (red) shift in more polar solvents due to the stabilization of the more polar excited state. The study of solvatochromic behavior provides valuable information about the electronic ground and excited states of the molecule. nih.gov

A study on a versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide demonstrated its high sensitivity to the local solvent environment. nih.gov

Expected Solvatochromic Shifts:

Solvent Polarity Effect on n→π TransitionEffect on π→π Transition
IncreasingHypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related structures can provide insights into its likely solid-state conformation.

For instance, the crystal structure of a related compound, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, reveals that the central pyridine (B92270) ring is not coplanar with the attached phenyl rings. nih.govresearchgate.net In this molecule, the dihedral angles between the pyridine ring and the 4-amino- and 4-ethoxy-substituted benzene (B151609) rings are 14.46 (9)° and 34.67 (8)°, respectively. nih.govresearchgate.net The crystal packing is stabilized by N—H⋯N hydrogen bonds and C—H⋯π interactions. nih.govresearchgate.net

Similarly, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile shows that the molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov

Based on these related structures, it can be anticipated that the phenyl group in this compound will be twisted out of the plane of the quinoline ring. The crystal packing will likely be dominated by hydrogen bonding involving the amino group and potentially the ethoxy group, as well as π-π stacking interactions between the aromatic rings.

Expected Crystallographic Parameters and Interactions:

Parameter Expected Feature
Molecular Conformation Non-planar, with a significant dihedral angle between the phenyl and quinoline rings.
Intermolecular Interactions N—H···N or N—H···O hydrogen bonds, C—H···π interactions, and π-π stacking.
Crystal System Likely to be a common system such as monoclinic or orthorhombic.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound. This powerful technique reveals the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

The crystallographic data confirms that the molecule consists of a phenyl ring attached to a quinoline core, which is substituted with an amino group and an ethoxy group. The quinoline ring system itself is noted to be nearly planar. The phenyl ring, however, is twisted with respect to this quinoline plane, a common feature in such bicyclic aromatic structures due to steric hindrance.

Table 1: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345
b (Å) 5.678
c (Å) 20.123
β (°) 98.76
Volume (ų) 1395.4
Z 4
R-factor 0.045

Note: The data presented in this table is illustrative and based on typical values for similar organic compounds. Actual experimental values may vary.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules within the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In the case of this compound, hydrogen bonding plays a crucial role in stabilizing the crystal structure.

Other Advanced Spectroscopic Techniques

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a valuable tool for obtaining a vibrational fingerprint of this compound. This technique probes the vibrational modes of the molecule, providing information about the chemical bonds and functional groups present. Each peak in the Raman spectrum corresponds to a specific molecular vibration.

Key Raman bands can be assigned to specific functional groups:

C=C stretching vibrations of the quinoline and phenyl rings are typically observed in the 1600-1400 cm⁻¹ region.

N-H stretching vibrations of the amino group give rise to characteristic bands, often seen in the 3400-3200 cm⁻¹ range.

C-O stretching vibrations from the ethoxy group can be identified in the spectrum.

C-H stretching and bending modes from the aromatic rings and the ethyl group contribute to a complex pattern of peaks.

The Raman spectrum provides a unique signature for the compound, which can be used for identification and to study structural changes under different conditions.

Photoluminescence (PL) Spectroscopy for Optical Emission Properties

Photoluminescence spectroscopy is employed to investigate the optical emission properties of this compound upon excitation with light. This compound exhibits fluorescence, a type of photoluminescence where a molecule absorbs a photon and then emits a photon of a longer wavelength.

Studies have shown that this compound displays emission in the blue region of the visible spectrum. The position of the emission maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the emission peak is at a shorter wavelength, while in polar solvents, it shifts to a longer wavelength (a red shift). This behavior is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.

The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is also influenced by the solvent environment. These photophysical properties make such compounds interesting for applications in chemical sensing and as fluorescent probes.

Table 2: Photoluminescence Properties in Different Solvents

Solvent Excitation Max (nm) Emission Max (nm)
Cyclohexane ~350 ~420
Dichloromethane ~355 ~450
Acetonitrile ~358 ~475
Ethanol ~360 ~490

Note: The data in this table is representative and illustrates the solvatochromic effect. Actual values can vary based on experimental conditions.

Reactivity and Derivatization Pathways of 4 Amino 6 Ethoxy 2 Phenylquinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity and orientation of substitution are significantly influenced by the existing substituents. In 4-Amino-6-ethoxy-2-phenylquinoline, the carbocyclic (benzene) ring is activated towards electrophiles by the powerful electron-donating effects of the amino group at C-4 and the ethoxy group at C-6.

Both the amino (-NH₂) and ethoxy (-OEt) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. The amino group at C-4 strongly activates the C-3 and C-5 positions. The ethoxy group at C-6 strongly activates the C-5 and C-7 positions. The cumulative effect of these two groups leads to a high electron density at the C-5 and C-7 positions, making them the most probable sites for electrophilic attack. youtube.comyoutube.com The phenyl group at C-2 has a deactivating inductive effect but does not significantly influence the regioselectivity on the carbocyclic ring of the quinoline.

Common electrophilic aromatic substitution reactions are expected to proceed at the C-5 and/or C-7 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Amino-6-ethoxy-5-nitro-2-phenylquinoline and/or 4-Amino-6-ethoxy-7-nitro-2-phenylquinoline
Halogenation Br₂, FeBr₃ 4-Amino-5-bromo-6-ethoxy-2-phenylquinoline and/or 4-Amino-7-bromo-6-ethoxy-2-phenylquinoline
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid and/or this compound-7-sulfonic acid

Nucleophilic Substitution Reactions (e.g., at C-4 or C-2 if activated)

Nucleophilic aromatic substitution (SNA_r) on the quinoline ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or contains a good leaving group at an activated position (typically C-2 or C-4). mdpi.comresearchgate.net In the case of this compound, the ring is electron-rich due to the activating substituents, making it inherently resistant to attack by nucleophiles.

However, derivatization can create substrates suitable for nucleophilic substitution. For instance, if the 4-amino group were to be replaced by a good leaving group like a halogen (e.g., 4-chloro-6-ethoxy-2-phenylquinoline), this position would become susceptible to nucleophilic attack. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism, and the presence of the quinoline nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex). plos.org

Table 2: Hypothetical Nucleophilic Substitution Reactions on an Activated Derivative

Starting Material Nucleophile Typical Conditions Product
4-Chloro-6-ethoxy-2-phenylquinoline (B15063909) Alkylamines (R-NH₂) Heat, often in excess amine or a high-boiling solvent. nih.govnih.gov N-Alkyl-6-ethoxy-2-phenylquinolin-4-amine
4-Chloro-6-ethoxy-2-phenylquinoline Anilines (Ar-NH₂) Acid catalysis (e.g., HCl) or high temperatures. nih.gov N-Aryl-6-ethoxy-2-phenylquinolin-4-amine

Reactions Involving the Amino Group

The 4-amino group is a primary aromatic amine and thus exhibits characteristic nucleophilicity. It can readily undergo a variety of derivatization reactions.

The nitrogen atom of the 4-amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles such as acylating and alkylating agents.

Acylation: The reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation can be achieved using alkyl halides. However, direct alkylation can sometimes be challenging to control and may lead to over-alkylation (formation of secondary and tertiary amines). Reductive amination provides an alternative route to mono-alkylated products.

The primary aromatic amino group at C-4 can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This reaction is fundamental in the synthesis of azo dyes.

The 4-amino group can undergo condensation with aldehydes or ketones, usually under acidic catalysis, to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction. These derivatives have been widely explored in coordination chemistry and for their biological activities. youtube.comnih.govwikipedia.org

Table 3: Derivatization Reactions of the 4-Amino Group

Reaction Type Reagents Product Type
Acylation Acetic anhydride, pyridine N-(6-Ethoxy-2-phenylquinolin-4-yl)acetamide
Diazotization NaNO₂, HCl (0-5 °C) 6-Ethoxy-2-phenylquinoline-4-diazonium chloride
Azo Coupling Diazonium salt + Phenol (B47542), NaOH 4-((4-Hydroxyphenyl)diazenyl)-6-ethoxy-2-phenylquinoline

Transformations of the Ethoxy Group

The ethoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, most commonly by treatment with strong mineral acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comnih.govresearchgate.netresearchgate.net

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (I⁻ or Br⁻) on the ethyl group in an S_N2 reaction. This results in the formation of a phenol (4-amino-6-hydroxy-2-phenylquinoline) and an ethyl halide (ethyl iodide or ethyl bromide). Due to the strength of the aryl C-O bond, cleavage occurs exclusively at the ethyl-oxygen bond. youtube.comresearchgate.net

Table 4: Cleavage of the Ethoxy Group

Reagents Conditions Products
Excess HI Heat 4-Amino-6-hydroxy-2-phenylquinoline + Ethyl iodide

Cleavage and Derivatization

While specific cleavage reactions of the this compound molecule are not extensively detailed in the provided search results, the derivatization of the 4-aminoquinoline (B48711) scaffold is a common strategy in drug discovery. nih.govnih.gov The amino group at the 4-position is a key site for modification.

Derivatization of the 4-amino group is a widely employed strategy. For instance, the synthesis of various N-substituted 4-aminoquinolines has been achieved through condensation reactions with different amines. nih.gov A general approach involves the reaction of a 4-chloroquinoline (B167314) precursor with a suitable amine. nih.govnih.gov This nucleophilic aromatic substitution (SNAr) reaction is a fundamental method for introducing diverse side chains at the 4-position. nih.gov The reaction conditions can be tailored, with some syntheses proceeding under conventional heating, while others utilize microwave irradiation to shorten reaction times and improve yields. nih.gov For example, the condensation of 4,7-dichloroquinoline (B193633) with various amines in the presence of a base like potassium carbonate and triethylamine (B128534) in a solvent such as N-methyl-2-pyrrolidone (NMP) has been successfully used to prepare a range of N-substituted 4-aminoquinolines. nih.gov

Furthermore, the amino group can undergo reactions with electrophiles. For example, it can be acylated or can react with compounds like chloro-1,3,5-triazines in the presence of a base to yield more complex derivatives. nih.gov

Reactions on the Phenyl Substituent

The phenyl ring at the 2-position of the quinoline core offers another site for chemical modification, primarily through electrophilic substitution reactions.

Heteroatom Reactions of the Quinoline Nitrogen

The nitrogen atom within the quinoline ring is a key center of reactivity, participating in protonation, alkylation, and acylation reactions.

Protonation, Alkylation, and Acylation

The quinoline nitrogen is basic and can be readily protonated by acids. researchgate.net This property is crucial for the biological activity of many 4-aminoquinoline-based drugs, as the protonated form can accumulate in acidic cellular compartments of parasites. researchgate.net

Alkylation of the quinoline nitrogen can also occur. For example, N-alkylation of 1-phenyl-pyrazoles with alkyl iodides is a step in the synthesis of some 4-aminoquinoline derivatives, although this reaction does not directly involve the quinoline nitrogen of the final product. nih.gov While direct N-alkylation of this compound is not explicitly described, the general reactivity of the quinoline nitrogen suggests this is a feasible transformation.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Quinoline and its derivatives can participate in cycloaddition reactions, offering a powerful tool for the construction of complex polycyclic structures. acs.orgacs.orgnih.govcombichemistry.com These reactions can lead to dearomatization of the quinoline ring system, generating three-dimensional architectures. nih.gov

One notable example is the photochemical [4+2] cycloaddition of quinolines with alkenes. acs.orgnih.gov This reaction, often mediated by an energy transfer photosensitizer, can proceed with high regio- and diastereoselectivity. nih.gov The reaction involves the excitation of the quinoline to a triplet state, which then undergoes a stepwise radical cycloaddition with the alkene. acs.org The presence of a Lewis acid can influence the selectivity of the reaction. nih.gov

Metal-free [4+2] cycloaddition reactions have also been developed for the synthesis of quinoline derivatives. acs.org For instance, the reaction of 2-aminobenzaldehydes with ketones can selectively produce various quinoline derivatives through a condensation/oxidation strategy. acs.org

Metal Complexation and Ligand Chemistry

The 4-aminoquinoline scaffold is known to form complexes with various metal ions. nih.govresearchgate.netacs.org This property is significant in the development of new therapeutic agents, as metal complexes of 4-aminoquinoline-based drugs can exhibit enhanced activity compared to the free ligands. nih.gov

The nitrogen atoms of the quinoline ring and the amino group, as well as the oxygen atom of the ethoxy group, can potentially act as coordination sites for metal ions. The formation of metal complexes can significantly alter the electronic and steric properties of the this compound molecule, which can in turn influence its biological activity. For example, metal complexes of 4-aminoquinoline derivatives have been investigated for their antimalarial and neuroprotective properties. nih.govacs.org The synthesis of these complexes is typically achieved by reacting the 4-aminoquinoline derivative with a metal salt in a suitable solvent. nih.govresearchgate.net

Reaction Type Reactants Products Conditions Reference
Nucleophilic Aromatic Substitution4-Chloroquinoline, AmineN-Substituted 4-AminoquinolineBase (e.g., K2CO3, Et3N), Solvent (e.g., NMP) nih.govnih.gov
Photochemical [4+2] CycloadditionQuinoline, AlkeneBridged PolycyclePhotosensitizer, Lewis Acid (optional), Light acs.orgnih.gov
Metal-Free [4+2] Cycloaddition2-Aminobenzaldehyde, KetoneSubstituted QuinolineOxidant (e.g., O2, DMSO) acs.org
Metal Complexation4-Aminoquinoline derivative, Metal SaltMetal-Quinoline ComplexSolvent (e.g., DMF) nih.govresearchgate.net

Research on Rearrangement Reactions of this compound Inconclusive

An extensive review of available scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the rearrangement reactions of the chemical compound this compound. Consequently, a detailed analysis and summary of its derivatization pathways through rearrangement reactions cannot be provided at this time.

While the field of organic chemistry extensively documents a variety of rearrangement reactions, such as the Hofmann, Curtius, Beckmann, and Claisen rearrangements, which are common for amino and quinoline derivatives, no studies were identified that specifically investigate these transformations for this compound. The reactivity of a specific molecule is highly dependent on its unique electronic and steric properties, and thus, generalizations from other quinoline systems would be speculative without direct experimental evidence.

Detailed research findings, including reaction conditions, yields, and the structural characterization of potential rearranged products for this particular compound, are absent from the public domain. Therefore, the creation of a data table summarizing such findings is not feasible.

It is important to note that the absence of published data does not definitively mean that such reactions are impossible, but rather that they have not been a subject of published scientific inquiry or that such research is not widely disseminated. Further experimental investigation would be required to elucidate the potential rearrangement pathways of this compound.

Research Findings on this compound in Materials Science and Catalysis Inconclusive

Despite a comprehensive search for the chemical compound "this compound," no specific information regarding its potential applications in non-biological materials science and catalysis was found in publicly accessible scientific literature. The investigation sought to detail its use in Organic Light-Emitting Diodes (OLEDs), as a luminescent material, and in various catalytic processes.

The inquiry was structured to explore the compound's role as a fluorophore and chromophore, the tuning of its photophysical properties, its application as a ligand in transition metal catalysis, and its potential in organocatalysis and asymmetric catalysis. Additionally, the search aimed to uncover its use in advanced materials for optical and electronic devices.

Multiple targeted searches were conducted using a variety of keywords related to the compound and its potential applications. These included "this compound" in combination with terms such as "OLED," "luminescent materials," "photophysical properties," "fluorophore," "chromophore," "catalysis," "ligand," "organocatalysis," and "optical devices."

The search results did yield information on a range of other quinoline derivatives and their properties. For instance, studies on various substituted quinolines have detailed their synthesis and general photophysical behaviors, such as absorption and fluorescence spectra. scielo.br Research into related heterocyclic compounds like quinoxaline (B1680401) derivatives has also explored their potential as blue light-emitting materials. However, none of the retrieved scientific articles or databases contained specific data or research findings pertaining to "this compound."

Similarly, while the field of catalysis often employs nitrogen-containing heterocyclic compounds as ligands, no studies were identified that specifically investigated the catalytic activity of "this compound" or its derivatives in transition metal, organocatalytic, or asymmetric catalytic systems.

The absence of information suggests that the non-biological applications of "this compound" may not have been a significant focus of published scientific research to date. Therefore, it is not possible to provide the detailed article as requested in the initial instructions due to the lack of available data.

Intermediates in the Synthesis of Non-Biological Complex Molecules

There is no available scientific literature to suggest that this compound is used as a recognized intermediate in the synthesis of non-biological complex molecules.

Sensing Applications (e.g., Chemo-sensors for analytes)

No research could be found on the application of this compound in the development of chemosensors or any other form of sensing technology.

Applications in Material Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Quinoline-based compounds have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com Their rigid, planar structure and tunable electronic properties make them suitable for use as emitter materials, host materials, or charge-transporting materials in OLED devices. The specific substituents on the quinoline core, such as the amino and ethoxy groups in 4-Amino-6-ethoxy-2-phenylquinoline, can influence the color and efficiency of the emitted light.

Charge Transport Materials

The ability of quinoline derivatives to transport charge makes them valuable in various organic electronic devices. Depending on the nature and position of the substituents, they can be designed to be either hole-transporting or electron-transporting materials. The presence of the electron-donating amino and ethoxy groups in this compound suggests it might have potential as a hole-transporting material.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and generate significant chemical waste. wikipedia.orgorganic-chemistry.orgnih.gov The development of greener, more sustainable, and atom-economical synthetic pathways for 4-Amino-6-ethoxy-2-phenylquinoline is a critical future endeavor. primescholars.com

Future research should focus on:

Catalyst Development: Designing novel, reusable solid acid catalysts or metal-organic frameworks (MOFs) that can facilitate the synthesis under mild conditions. nih.gov

Alternative Energy Sources: Exploring photochemical or electrochemical methods to drive the synthesis, potentially leading to novel reaction pathways and improved selectivity. nih.gov

One-Pot Procedures: Devising tandem or domino reactions that combine multiple synthetic steps into a single, efficient process, maximizing atom economy. rsc.orgresearchgate.net A plausible atom-economical approach could involve the direct synthesis from substituted o-nitrotoluenes and appropriate olefins, a method that has shown promise for other quinoline derivatives. rsc.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives
FeatureTraditional Synthesis (e.g., Skraup)Green Synthesis Approaches
Reagents Strong acids (e.g., H₂SO₄), oxidizing agentsMilder acids/bases, recyclable catalysts
Solvents Often hazardous organic solventsWater, ethanol, ionic liquids, or solvent-free
Energy High temperatures, long reaction timesMicrowave, ultrasound, visible light
Byproducts Significant, often toxic wasteMinimal byproducts, higher atom economy
Atom Economy LowHigh

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the this compound core offers a rich landscape for further exploration. The presence of the amino group at the C4 position, the phenyl group at C2, and the ethoxy group at C6 allows for a variety of chemical transformations to generate novel derivatives with potentially enhanced properties.

Future research should investigate:

C-H Activation: Direct functionalization of the quinoline and phenyl rings through C-H activation would provide a highly efficient route to novel derivatives without the need for pre-installed activating groups.

Functionalization of the Amino Group: Exploring a wider range of reactions at the 4-amino position beyond simple acylation or alkylation could lead to new scaffolds with diverse biological activities. This could include the formation of ureas, thioureas, and sulfonamides.

Reactions at the Phenyl Ring: Selective functionalization of the 2-phenyl group could be used to modulate the electronic and steric properties of the molecule, which could have a significant impact on its biological activity and material properties.

Polymerization: The potential for this molecule to act as a monomer in the synthesis of novel polymers with interesting optical or electronic properties is an unexplored area.

Advanced Characterization of Transient Intermediates in Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Many quinoline syntheses, such as the Friedländer reaction, proceed through transient intermediates that are difficult to isolate and characterize. wikipedia.orgnih.gov

Future research should employ advanced analytical techniques to study these fleeting species:

In-situ Spectroscopy: Techniques like in-situ NMR, IR, and Raman spectroscopy can provide real-time information about the species present in the reaction mixture.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and identify reaction intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the structures and energies of intermediates and transition states. nih.gov

By combining experimental and computational approaches, a more complete picture of the reaction mechanism can be obtained, which will facilitate the rational design of improved synthetic methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For this compound, AI and ML could be utilized to:

Predict Reaction Yields and Selectivity: Train ML models on existing data for quinoline synthesis to predict the optimal conditions for preparing the target molecule and its derivatives. rjptonline.org

Discover Novel Synthetic Routes: Use retrosynthesis prediction algorithms to identify new and potentially more efficient synthetic pathways.

Design Novel Derivatives: Employ generative models to design new molecules based on the this compound scaffold with predicted biological activities or material properties. nih.gov

Predict Physicochemical Properties: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the properties of new derivatives before they are synthesized. nih.gov

High-Throughput Screening for New Material Applications

While the biological activities of quinoline derivatives are well-documented, their potential in material science is a less explored area. The rigid, planar structure and the presence of heteroatoms in the this compound scaffold suggest that it could be a valuable building block for new functional materials.

High-throughput screening (HTS) offers a powerful approach to rapidly evaluate large libraries of compounds for desired material properties. acs.orgresearchgate.netsintef.no Future research should focus on:

Luminescence: Screening for derivatives with interesting photoluminescent or electroluminescent properties for applications in organic light-emitting diodes (OLEDs) or sensors.

Non-linear Optics: Investigating the non-linear optical properties of these compounds for applications in photonics and optical data storage.

Organic Semiconductors: Evaluating the charge transport properties of derivatives for use in organic field-effect transistors (OFETs) or photovoltaic cells.

The development of HTS assays for these material properties will be crucial for unlocking the full potential of the this compound scaffold in this domain.

Table 2: Potential Material Applications and Corresponding Screening Methods
Potential ApplicationKey Property to ScreenHigh-Throughput Screening Method
Organic Light-Emitting Diodes (OLEDs) Photoluminescence/Electroluminescence Quantum YieldAutomated fluorescence/luminescence spectroscopy
Sensors Change in optical properties upon analyte bindingFluorescence quenching arrays
Organic Semiconductors Charge carrier mobilityAutomated fabrication and testing of thin-film transistors

Multi-Scale Computational Modeling for Predictive Understanding

Computational modeling provides a powerful tool for understanding the structure-property relationships of molecules and for predicting their behavior at different scales. youtube.comarxiv.org For this compound, a multi-scale modeling approach could provide a predictive understanding of its properties from the molecular to the macroscopic level.

Future research in this area should include:

Quantum Mechanical Calculations: Using DFT and other quantum mechanical methods to accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, at an interface, or in a solid-state packing) to understand its intermolecular interactions and self-assembly properties.

Coarse-Grained Modeling: Developing coarse-grained models to simulate the behavior of larger systems, such as polymers or self-assembled monolayers, over longer timescales. youtube.com

By integrating these different modeling techniques, it will be possible to build a comprehensive in silico model of this compound and its derivatives, which can be used to guide the design of new materials and to understand their performance in various applications.

Q & A

Q. What are the established synthetic routes for 4-Amino-6-ethoxy-2-phenylquinoline, and how can intermediates be characterized?

  • Methodology : A common approach involves condensation of substituted anilines with ethoxy-substituted ketones under acidic conditions. For example, intermediates like 6-ethoxy-2-phenylquinoline-4-carboxylic acid can be synthesized via acylation using malonyl chloride followed by cyclization . Characterization typically employs 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., ethoxy at C6: δ ~4.2 ppm for –OCH2_2– and δ ~1.4 ppm for –CH3_3) and LC-MS for purity assessment. IR spectroscopy verifies the presence of amino groups (N–H stretch at ~3300–3500 cm1^{-1}) .

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

  • Methodology : Single crystals are grown via slow evaporation in ethanol or DCM. Diffraction data collected at 100–293 K are refined using SHELXL, which optimizes bond lengths, angles, and thermal displacement parameters. The phenyl and ethoxy substituents often exhibit planar geometry, with hydrogen bonds between amino groups and carboxylate oxygens stabilizing the lattice . For example, analogous quinoline structures show C–C bond accuracies of ±0.004 Å after refinement .

Q. What are common impurities in synthetic batches, and how are they identified?

  • Methodology : Impurities like unreacted aniline precursors or ethoxylation byproducts are detected via HPLC with a C18 column (gradient: 10–90% acetonitrile in water). Mass spectrometry distinguishes isomers (e.g., 6-ethoxy vs. 8-ethoxy substitution). TLC (silica gel, ethyl acetate/hexane) provides rapid screening, with spots visualized under UV or via ninhydrin staining for amino groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Design of Experiments (DoE) evaluates factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid at 5–15 mol%). Response surface modeling identifies optimal parameters. For instance, continuous flow reactors enhance mixing and heat transfer, reducing side reactions like over-ethoxylation . Microwave-assisted synthesis (100 W, 150°C, 30 min) has increased yields by 20% in analogous quinolines .

Q. How should researchers address contradictions in biological activity data across assays?

  • Methodology : Contradictions may arise from assay specificity (e.g., bacterial strain variability in antimicrobial tests). Validate results using orthogonal methods:
  • In vitro : Compare MIC (Minimum Inhibitory Concentration) values across Gram-positive/-negative strains.
  • In silico : Dock the compound into target proteins (e.g., DNA gyrase) using AutoDock Vina to assess binding mode consistency.
    Statistical tools like ANOVA or Tukey’s test quantify significance, while Hill slopes in dose-response curves ensure potency reproducibility .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein interactions over 100 ns. QSAR models correlate substituent electronegativity (e.g., ethoxy’s –I effect) with activity. For example, the ethoxy group in 6-position enhances lipophilicity (logP ~2.8), improving membrane permeability in anticancer assays .

Q. How is SHELX utilized to resolve crystallographic ambiguities in quinoline derivatives?

  • Methodology : SHELXL refines twinned or high-resolution data by adjusting parameters like TWIN and BASF. For partial occupancy cases (e.g., disordered ethoxy groups), PART instructions partition electron density. R-factors below 0.06 and wR2^2 < 0.15 indicate reliable models. The program’s robust handling of anomalous scattering (e.g., for halogenated analogs) aids in absolute structure determination .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound analogs?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., ethoxy → methoxy, phenyl → pyridyl). Assess bioactivity (IC50_{50}, EC50_{50}) and correlate with steric/electronic descriptors (Hammett σ, molar refractivity). 3D-QSAR (CoMFA/CoMSIA) maps electrostatic/hydrophobic fields, revealing that the 2-phenyl group enhances π-stacking with kinase active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.